![molecular formula C9H12Cl2N2O B1519517 2-amino-N-(2-chloro-4-methylphenyl)acetamide hydrochloride CAS No. 1221722-95-7](/img/structure/B1519517.png)
2-amino-N-(2-chloro-4-methylphenyl)acetamide hydrochloride
Overview
Description
2-amino-N-(2-chloro-4-methylphenyl)acetamide hydrochloride is a chemical compound with the CAS Number: 1221722-95-7 . It has a molecular weight of 235.11 . This compound is also known as diclofenac impurity A, and is commonly used as an impurity in diclofenac formulations.
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11ClN2O.ClH/c1-6-2-3-8(7(10)4-6)12-9(13)5-11;/h2-4H,5,11H2,1H3,(H,12,13);1H . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Pharmaceutical Research
2-amino-N-(2-chloro-4-methylphenyl)acetamide hydrochloride: is a compound with potential pharmacological significance. It’s structurally related to diazine alkaloids, which are known for their wide range of pharmacological activities . This compound could serve as a precursor or an intermediate in the synthesis of drugs targeting various diseases, including cancer, microbial infections, and cardiovascular disorders .
Material Science
In material science, this compound could be utilized in the development of new materials with specific optical or electronic properties. Its molecular structure allows for potential use in creating polymers or coatings that require specific molecular configurations for their functionality .
Chemical Synthesis
This compound plays a role in synthetic chemistry as an intermediate for the preparation of more complex chemical entities. Its reactivity, particularly at the amino and chloro groups, makes it a valuable starting point for synthesizing a variety of chemical products .
Environmental Applications
While specific environmental applications of 2-amino-N-(2-chloro-4-methylphenyl)acetamide hydrochloride are not directly cited, compounds like this can be studied for their environmental fate, such as degradation patterns, potential bioaccumulation, and toxicity to aquatic life .
Analytical Chemistry
In analytical chemistry, derivatives of this compound could be used as standards or reagents in chromatography, spectroscopy, or mass spectrometry. These techniques could help in identifying and quantifying this compound in various matrices, which is crucial for drug development and environmental monitoring .
Agricultural Chemistry
The structural analogs of 2-amino-N-(2-chloro-4-methylphenyl)acetamide hydrochloride may find applications in agriculture, such as the development of new pesticides or herbicides. The compound’s reactivity could be harnessed to create substances that interact with specific biological targets in pests or weeds .
Biochemistry Research
In biochemistry, this compound could be used to study enzyme-substrate interactions, given its active amino group that could potentially bind to enzymes or receptors. This can provide insights into the design of enzyme inhibitors or activators .
Educational Purposes
Lastly, this compound can be used in academic settings for educational purposes. It can serve as a practical example in teaching organic synthesis, analytical techniques, or pharmacology, helping students understand the real-world applications of chemistry .
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
2-amino-N-(2-chloro-4-methylphenyl)acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O.ClH/c1-6-2-3-8(7(10)4-6)12-9(13)5-11;/h2-4H,5,11H2,1H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCLBRVKVGKBMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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